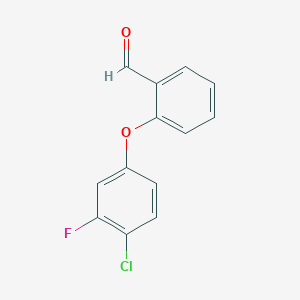![molecular formula C14H16N2O2 B2355055 2-(1-Azabicyclo[2.2.2]octan-3-yloxy)-1,3-benzoxazole CAS No. 663191-46-6](/img/structure/B2355055.png)
2-(1-Azabicyclo[2.2.2]octan-3-yloxy)-1,3-benzoxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(1-Azabicyclo[2.2.2]octan-3-yloxy)-1,3-benzoxazole” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
The synthesis of similar compounds, such as 8-azabicyclo[3.2.1]octanes, has been described in the literature. This involves an intermolecular oxidative Mannich coupling reaction between N-aryl pyrrolidines with TMS enol ether and a subsequent intramolecular oxidative Mannich cyclization of the corresponding silyl enol ether .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, the construction of 8-azabicyclo[3.2.1]octanes via sequential DDQ-Mediated Oxidative Mannich Reactions of N-Aryl Pyrrolidines has been reported .Applications De Recherche Scientifique
Neurochemical Modulation by Novel Antipsychotics
Research into novel antipsychotics has shown that compounds activating serotonin 5-hydroxytryptamine (5-HT)1A receptors, such as aripiprazole and bifeprunox, can influence neurochemical profiles by modulating extracellular dopamine and serotonin levels. This modulation suggests a potential therapeutic benefit in treating negative symptoms and cognitive deficits associated with psychiatric disorders, mediated through cerebral dopamine and serotonin levels adjustment (Assié, Ravailhe, Faucillon, & Newman-Tancredi, 2005).
Green Synthesis and Antimicrobial Activity of Azole Derivatives
The development of azole derivatives through green chemistry methodologies, such as microwave irradiation, has been explored for their antimicrobial properties. These methodologies offer a more eco-friendly and efficient approach to synthesizing compounds with significant pharmacological properties, including antimicrobial, antitumor, and antiviral activities (Rezki, 2017).
Antifungal Applications of Benzoxazole Derivatives
Benzoxazole derivatives have shown promise as antifungal agents. For instance, the in vitro testing of 2‐(2′‐hydroxy‐5′‐aminophenyl) benzoxazole against Candida yeast strains revealed fungistatic activity, indicating potential use in developing novel antifungal drugs (Daboit et al., 2009).
Synthesis and Biological Evaluation of Novel Heterocyclic Systems
Research into the synthesis of novel heterocyclic systems combining azole scaffolds with other pharmacophores has led to compounds with notable bioactivities, especially in antimicrobial and antitumor contexts. This area of study emphasizes the value of combining different pharmacophoric elements to enhance biological properties and therapeutic potential (Taia et al., 2020).
Chemistry and Pharmacological Exploration of Benzoxazole Derivatives
The exploration of benzoxazole derivatives has highlighted their importance in pharmaceutical compounds due to their interaction with biological systems. These compounds have been associated with a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory effects, underscoring their potential as key elements in drug discovery and development (A. S, Hima. C. S, & Shaiju. S. Dharan, 2022).
Orientations Futures
Propriétés
IUPAC Name |
2-(1-azabicyclo[2.2.2]octan-3-yloxy)-1,3-benzoxazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-2-4-12-11(3-1)15-14(17-12)18-13-9-16-7-5-10(13)6-8-16/h1-4,10,13H,5-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONZZUKINKMKNFG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)OC3=NC4=CC=CC=C4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-Amino-2-(4-propan-2-ylphenyl)ethyl]-2-methyl-1,3-dihydroindene-2-carboxamide;hydrochloride](/img/structure/B2354974.png)

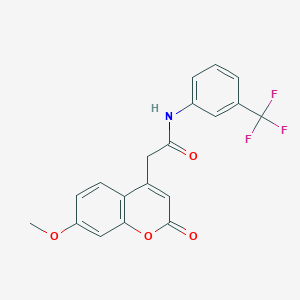
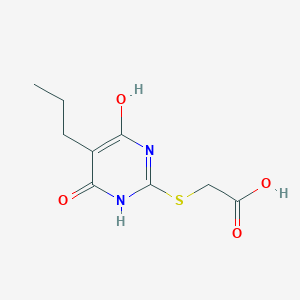
![1-(2,2-difluoroethyl)-4-iodo-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B2354980.png)
![2-chloro-N-[2-methoxy-5-(trifluoromethylsulfonyl)phenyl]pyridine-4-carboxamide](/img/structure/B2354981.png)

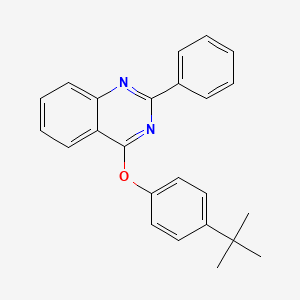
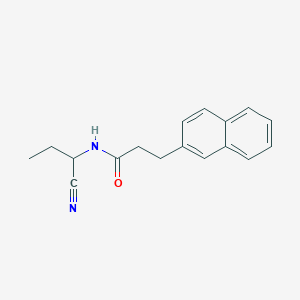
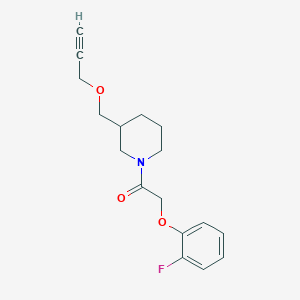

![(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone](/img/structure/B2354994.png)
